![molecular formula C15H15N3O3 B4716449 N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4716449.png)
N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide
Overview
Description
N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide, also known as APEDBH, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide can reduce inflammation and oxidative stress in vitro and in vivo. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro. However, further studies are needed to determine the full range of biochemical and physiological effects of N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide.
Advantages and Limitations for Lab Experiments
One advantage of N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a treatment for neurodegenerative diseases and cardiovascular disease, which are associated with oxidative stress. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide, as well as its mechanism of action.
Scientific Research Applications
N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and other immune cells. This suggests that N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the antioxidant properties of N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide. Studies have shown that N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide can scavenge free radicals and protect cells against oxidative stress. This suggests that N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide may have potential as a treatment for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disease.
properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9(10-3-2-4-12(16)5-10)17-18-15(21)11-6-13(19)8-14(20)7-11/h2-8,19-20H,16H2,1H3,(H,18,21)/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKLFAIBRERNS-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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